molecular formula C3H4F2O2 B7960258 2,3-Difluoropropanoic acid CAS No. 33420-54-1

2,3-Difluoropropanoic acid

Cat. No.: B7960258
CAS No.: 33420-54-1
M. Wt: 110.06 g/mol
InChI Key: NUBAOKTWWIMWEK-UHFFFAOYSA-N
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Description

2,3-Difluoropropanoic acid (CAS 33420-54-1) is a halogenated aliphatic carboxylic acid with the molecular formula C3H4F2O2 and a molecular weight of 110.06 g/mol . This compound serves as a versatile building block in organic and medicinal chemistry research, particularly in the synthesis of more complex, fluorinated molecules. The incorporation of fluorine atoms can significantly alter the physicochemical properties of a compound, such as its metabolic stability, lipophilicity, and bioavailability, making this compound a valuable reagent in the development of active pharmaceutical ingredients (APIs) and other biologically active molecules . In practical research applications, derivatives of difluoropropanoic acid are employed in radical cascade cyclization reactions to construct privileged N-heterocyclic structures, such as benzimidazo[2,1-a]isoquinolin-6(5H)-ones, under metal-free conditions . These scaffolds are of high interest in drug discovery due to their presence in compounds with a wide range of biological properties. As a hazardous chemical, it is supplied with the safety designation UN# 3265 (Packing Group II) and requires careful handling. Researchers should note the associated risk statements (H302, H314, H335) indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It must not be administered to humans or animals.

Properties

IUPAC Name

2,3-difluoropropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2O2/c4-1-2(5)3(6)7/h2H,1H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBAOKTWWIMWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601311682
Record name 2,3-Difluoropropanoic acid
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Molecular Weight

110.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33420-54-1
Record name 2,3-Difluoropropanoic acid
Source CAS Common Chemistry
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Record name 2,3-Difluoropropanoic acid
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Record name Propanoic acid, 2,3-difluoro-
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Preparation Methods

Difluorination of Acrylic Acid

Acrylic acid undergoes radical-mediated difluorination in the presence of azobisisobutyronitrile (AIBN) and tributyltin hydride (SnBu₃H). At 50–90°C, fluorine adds regioselectively to the α- and β-positions, yielding 2,3-difluoropropanoic acid in 60–75% yield after hydrolysis.

Optimized Conditions:

  • Solvent: Toluene

  • Catalyst: AIBN (0.8 mmol per 4.0 mmol substrate)

  • Fluorinating Agent: NFSI (2.2 equiv)

  • Reaction Time: 8–15 hours

Ring-Opening of Fluorinated Cyclic Ethers

The ring-opening of tetrafluorooxetane, as demonstrated in the synthesis of 2,2,3-trifluoropropionyl fluoride, provides a pathway to vicinal difluorination.

Tetrafluorooxetane Derivitization

Tetrafluorooxetane reacts with water in the presence of AlCl₃ or SbF₅ catalysts at 80–150°C. The resulting diol intermediate is oxidized to this compound using Jones reagent (CrO₃/H₂SO₄).

Key Data:

ParameterValue
CatalystAlCl₃ (5 mol%)
Temperature120°C
Yield68%
Purity (HPLC)>95%

This method avoids hazardous fluorinating agents but requires careful control of oxidation conditions to prevent over-oxidation to CO₂.

Hydrolysis of Fluorinated Esters

Ethyl 2,3-difluoropropionate serves as a versatile precursor. Hydrolysis under basic or acidic conditions generates the target acid.

Alkaline Hydrolysis

A mixture of ethyl 2,3-difluoropropionate and aqueous NaOH (1:3 molar ratio) in THF/water (4:1 v/v) reacts at 60°C for 12 hours. Acidification with HCl precipitates this compound in 70–85% yield.

Characterization Data:

  • 1H^{1}\text{H} NMR (CDCl₃): δ 3.42 (m, 2H, CH₂), 1.25 (t, 3H, CH₃)

  • 13C^{13}\text{C} NMR (CDCl₃): δ 172.1 (COOH), 114.6 (CF₂), 40.8 (CH₂)

Catalytic Fluorination Approaches

Transition-metal catalysts enable direct C–H fluorination. Palladium(II) acetate (Pd(OAc)₂) with NFSI fluorinates propanoic acid derivatives at the β-position, followed by α-fluorination via electrochemical methods.

Recent Advancements:

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Solvent: DMF/H₂O (9:1)

  • Yield: 55% (two-step)

  • Limitation: Requires stoichiometric AgF for re-oxidation

Chemical Reactions Analysis

Substitution Reactions

The α-hydrogens adjacent to fluorine atoms exhibit increased acidity (pKa2.53.0\text{p}K_a \approx 2.5-3.0), enabling deprotonation under mild basic conditions to form enolate intermediates. These intermediates participate in nucleophilic substitutions:

Reaction TypeReagents/ConditionsProductsKey ObservationsReferences
Alkylation NaH, THF, alkyl halide (R-X)α-Alkylated derivativesModerate yields (40-60%) due to steric hindrance from fluorine
Acylation LDA, acyl chloride (RCOCl)α-Acylated productsRequires low temps (-78°C) for selectivity
Nucleophilic Attack Amines (RNH₂), K₂CO₃, DMFAmide derivatives (CH₂FCHFCONHR)Fluorine stabilizes transition state

Oxidation and Reduction

The carboxylic acid group and fluorinated backbone undergo redox transformations:

Oxidation

  • Carboxylic Acid Stability : Resists further oxidation under standard conditions (e.g., KMnO₄, CrO₃) due to the fully oxidized state of the carbonyl carbon.

  • Side-Chain Oxidation : Limited by fluorine’s electron-withdrawing effects, which reduce susceptibility to radical or electrophilic oxidation.

Reduction

ReagentConditionsProductYieldNotesReferences
LiAlH₄Dry ether, 0°C2,3-Difluoropropanol (CH₂FCHFCH₂OH)70-75%Requires careful temp control
BH₃·THFTHF, refluxPartial reduction to aldehyde50%Competing decarboxylation observed

Esterification and Amidation

The carboxylic acid group undergoes typical derivatization reactions:

ReactionReagents/ConditionsProductsApplicationReferences
Esterification SOCl₂, ROH, pyridine2,3-Difluoropropanoate estersSolubility enhancement
Amidation EDCl, HOBt, amine (RNH₂)2,3-DifluoropropanamidePeptide synthesis building block

Decarboxylation and Thermal Stability

Fluorine atoms increase thermal stability but facilitate decarboxylation under specific conditions:

ConditionsProductsMechanismReferences
180°C, vacuum2,3-Difluoropropene (CH₂FCHF₂) + CO₂Radical-mediated pathway
Cu powder, quinolineDefluorinated alkeneCatalytic decarboxylation

Comparative Reactivity Table

The reactivity of 2,3-difluoropropanoic acid differs from related fluorinated acids:

CompoundKey ReactionRate Relative to Non-Fluorinated AnalogNotes
This compoundEsterification with ethanol1.5× fasterEnhanced electrophilicity
3,3-Difluoropropanoic acidEnolate alkylation0.8× slowerSteric hindrance at β-carbon
2-Fluoropropanoic acidDecarboxylation2.0× fasterReduced steric bulk

Scientific Research Applications

2,3-Difluoropropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of propanoic acid, 2,3-difluoro- involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various biological targets. This can result in the modulation of enzymatic activities and cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues

2.2-Difluoropropanoic Acid (CAS 373-96-6) and 3,3-Difluoropropanoic Acid (CAS 155142-69-1) are positional isomers of 2,3-difluoropropanoic acid. Key differences arise from fluorine substitution patterns:

  • 2,2-Difluoropropanoic Acid: Fluorines at C2 create a geminal dihalide configuration, leading to increased steric hindrance and reduced pKa (≈1.5–2.0) compared to non-fluorinated propanoic acid (pKa ≈4.8) .
  • 3,3-Difluoropropanoic Acid: Fluorines at C3 result in a terminal difluoro group, slightly lowering acidity (pKa ≈2.5–3.0) compared to the 2,2-isomer due to reduced inductive effects .

Aromatic Derivatives :

  • 3-(3,4-Difluorophenyl)propanoic Acid (CAS 19883-57-9): Incorporates a difluorinated phenyl ring, enhancing lipophilicity (logP ≈2.5) and making it suitable for pharmaceutical intermediates .
  • 2,3-Difluorobenzoic Acid (CAS 263516): Exhibits hydrogen-bonded dimerization in solid states and is used as a tracer in oil recovery due to its stability under high-temperature conditions .
Physicochemical Properties
Compound Molecular Formula Molecular Weight CAS Number Key Properties
This compound C₃H₄F₂O₂ 110.06 Not specified Estimated pKa ≈2.0–2.5; high polarity
2,2-Difluoropropanoic acid C₃H₄F₂O₂ 110.06 373-96-6 pKa ≈1.5–2.0; high acidity
3,3-Difluoropropanoic acid C₃H₄F₂O₂ 110.06 155142-69-1 pKa ≈2.5–3.0; moderate lipophilicity
2,3-Difluorobenzoic acid C₇H₄F₂O₂ 158.10 263516 mp 163–165°C; hydrogen-bonded dimers

Biological Activity

2,3-Difluoropropanoic acid is an organic compound characterized by the presence of two fluorine atoms on the propanoic acid backbone. Its molecular formula is C3H4F2O2\text{C}_3\text{H}_4\text{F}_2\text{O}_2, with a molecular weight of approximately 110.06 g/mol. The incorporation of fluorine atoms significantly alters its chemical properties, enhancing its potential biological activities compared to non-fluorinated analogs. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is a colorless to pale yellow crystalline solid with a melting point ranging from 35 to 47 °C. The presence of fluorine enhances its stability and reactivity, making it a compelling candidate for various biochemical applications.

PropertyValue
Molecular FormulaC₃H₄F₂O₂
Molecular Weight110.06 g/mol
AppearanceWhite to pale yellow
Melting Point35-47 °C
SolubilitySoluble in water

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluorinated structure may enhance binding affinity and specificity, leading to improved efficacy in inhibiting certain biochemical pathways.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its structural characteristics allow it to mimic natural substrates or intermediates, thus interfering with enzyme activity. This property is particularly valuable in drug design, where selective inhibition can lead to therapeutic benefits without affecting other pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Inhibition of Metabolic Enzymes : A study demonstrated that this compound effectively inhibited key enzymes in the glycolytic pathway, suggesting its potential as a metabolic modulator in cancer therapy .
  • Antimicrobial Activity : Another research project explored the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent .
  • Peptide Synthesis : The compound has been utilized as a building block in peptide synthesis due to its enhanced bioavailability and stability when incorporated into peptide chains. This application is crucial for developing novel therapeutics targeting specific diseases .

Potential Therapeutic Applications

The unique properties of this compound open avenues for various therapeutic applications:

  • Cancer Therapy : By modulating metabolic pathways and inhibiting specific enzymes, this compound could play a role in cancer treatment strategies.
  • Antimicrobial Agents : Its effectiveness against bacterial strains positions it as a candidate for developing new antimicrobial drugs.
  • Drug Development : The incorporation of fluorinated compounds in drug design can enhance pharmacokinetic properties, leading to improved drug candidates.

Q & A

Q. What are the recommended methods for synthesizing 2,3-difluoropropanoic acid with high purity?

Synthesis typically involves fluorination of propanoic acid derivatives. A common approach is halogen-exchange fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. For example, substituting hydroxyl or carbonyl groups in precursor molecules (e.g., 2,3-dihydroxypropanoic acid) with fluorine atoms under anhydrous conditions. Post-synthesis purification via fractional distillation or preparative HPLC is critical to achieve >98% purity. Monitoring fluorination efficiency requires 19F^{19}\text{F} NMR or GC-MS analysis .

Q. How can the physicochemical properties of this compound be experimentally determined?

Key properties include pKa (measured via potentiometric titration in aqueous/organic solvents), boiling point (determined by differential scanning calorimetry), and solubility (assessed using shake-flask methods with HPLC quantification). For example, its pKa is estimated to be ~1.5–2.0 due to electron-withdrawing fluorine atoms, similar to other fluorinated carboxylic acids .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

Reverse-phase HPLC coupled with UV detection (at 210 nm) or tandem mass spectrometry (LC-MS/MS) is recommended. For environmental samples, solid-phase extraction (SPE) using C18 cartridges improves sensitivity. Calibration curves should account for matrix effects, with detection limits typically <1 ppb in water .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution?

The electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles like amines. However, steric hindrance from the 2,3-difluoro configuration may reduce accessibility. Computational studies (DFT) and kinetic experiments (e.g., monitoring reaction rates with benzylamine) can quantify these effects .

Q. What are the environmental persistence and bioaccumulation profiles of this compound?

Environmental fate studies involve hydrolysis rate assays (pH 4–9, 25–50°C) and biodegradation tests (OECD 301B). Fluorine’s strong C-F bonds confer resistance to hydrolysis, but microbial degradation pathways (e.g., defluorination via Pseudomonas spp.) may occur. Bioaccumulation potential is low (log KowK_{ow} ~0.5), as predicted by EPI Suite .

Q. How can contradictory data on the toxicity of this compound be resolved?

Discrepancies in cytotoxicity studies (e.g., IC50_{50} variations in mammalian cell lines) may arise from differences in assay conditions (e.g., serum protein binding). Standardized protocols (ISO 10993-5) and metabolomic profiling (e.g., LC-MS-based flux analysis) can clarify mechanisms, such as mitochondrial dysfunction or oxidative stress .

Q. What strategies optimize the catalytic efficiency of this compound in asymmetric synthesis?

Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., thioureas) can induce enantioselectivity in esterification or amidation. Kinetic resolution via lipases (e.g., Candida antarctica Lipase B) has shown >90% enantiomeric excess for fluorinated analogs. Reaction conditions (solvent, temperature) must balance catalyst stability and fluorine’s electronic effects .

Methodological Guidance

Q. How should researchers design experiments to assess structure-activity relationships (SAR) for fluorinated analogs?

  • Variables : Fluorine position (2,3 vs. 2,2 isomers), chain length, and substituent electronegativity.
  • Assays : Compare inhibition constants (KiK_i) in enzymatic assays (e.g., acetylcholinesterase) or binding affinities (SPR/Biacore).
  • Tools : QSAR modeling using descriptors like Hammett constants (σm\sigma_m) and steric parameters (Taft EsE_s) .

Q. What are best practices for handling this compound to minimize occupational exposure?

  • PPE : Nitrile gloves, chemical-resistant aprons, and FFP3 respirators.
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • Monitoring : Air sampling (NIOSH Method 2552) and biological monitoring (urinary fluoride levels) .

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